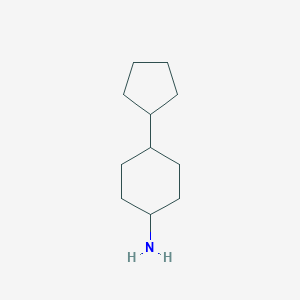

4-Cyclopentylcyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

4-cyclopentylcyclohexan-1-amine |

InChI |

InChI=1S/C11H21N/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h9-11H,1-8,12H2 |

InChI Key |

FXMWPWCTDOCSNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2CCC(CC2)N |

Origin of Product |

United States |

Synthetic Methodologies and Organic Synthesis

Established Synthetic Pathways for 4-Cyclopentylcyclohexan-1-amine

The synthesis of this compound can be achieved through several well-documented methods. These pathways focus on the introduction of the amine group onto the cyclohexyl ring, which already bears the cyclopentyl substituent.

Amination strategies are fundamental to the synthesis of this compound. These methods directly introduce the amino group onto the cyclohexane (B81311) ring.

Substitution Reactions: One common approach involves the use of cyclohexylamine (B46788) derivatives. While direct substitution on an unsubstituted cyclohexane is not feasible, a pre-functionalized cyclohexane ring, for instance with a leaving group like a halogen or a tosylate, can undergo nucleophilic substitution with an amine source. However, the direct synthesis of this compound via substitution reactions on a pre-existing 4-cyclopentylcyclohexyl halide with ammonia (B1221849) or an ammonia equivalent can be challenging due to competing elimination reactions and the potential for multiple alkylations. openstax.orgyoutube.com

The Gabriel Synthesis: A more controlled method for introducing a primary amine is the Gabriel synthesis. This involves reacting a 4-cyclopentylcyclohexyl halide with phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. youtube.com This method avoids over-alkylation, a common side effect of direct amination with ammonia.

Reductive amination stands out as a highly effective and widely used method for synthesizing amines like this compound. openstax.org This process involves the reaction of a ketone with an amine in the presence of a reducing agent.

The typical starting material for this approach is 4-cyclopentylcyclohexan-1-one. This ketone can be synthesized through various methods, including the Friedel-Crafts acylation of cyclopentylbenzene (B1606350) followed by reduction, or Robinson annulation strategies.

The reductive amination process itself proceeds in two main steps:

Imine Formation: The ketone reacts with ammonia or an ammonium (B1175870) salt to form an intermediate imine or enamine.

Reduction: The imine is then reduced to the corresponding amine. Common reducing agents for this step include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. openstax.orgorgsyn.org The choice of reducing agent is crucial to avoid the reduction of the starting ketone.

A significant advantage of reductive amination is its ability to produce both cis and trans isomers of the final product, the ratio of which can sometimes be influenced by the reaction conditions and the choice of reducing agent.

Another approach to the synthesis of this compound involves the derivatization of cycloalkanes. This can include methods that functionalize a C-H bond of the cyclohexane ring. Recent advances in C-H activation and functionalization offer potential, though often complex, routes. nih.gov For instance, a carboxylic acid derivative of cyclopentylcyclohexane (B158557) could potentially be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement, which all involve the loss of a carbon atom. openstax.org

Transannular C-H functionalization of cycloalkane carboxylic acids has also been explored, which could provide a pathway to introduce functionality at a remote position, although this is a developing area of research. nih.gov

Stereoselective Synthesis of this compound and Related Chiral Cycloalkane Amines

The stereochemistry of this compound, which can exist as cis and trans diastereomers, is a critical aspect of its synthesis. The cyclohexane ring exists predominantly in a chair conformation, and the substituents (the cyclopentyl group and the amine group) can be either in axial or equatorial positions. youtube.comyoutube.com The relative stability of these conformations and the stereochemical outcome of synthetic reactions are of significant interest.

Asymmetric catalysis offers powerful tools for the enantioselective synthesis of chiral amines, including the potential for creating specific stereoisomers of this compound if a chiral center were introduced. A key strategy in this area is desymmetrization. nih.govresearchgate.net

Desymmetrization Strategies: In the context of a molecule like 4-cyclopentylcyclohexan-1-one, which is prochiral, an enantioselective reduction or reductive amination could lead to a specific enantiomer of the product. This is often achieved using chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium, ruthenium) complexed with chiral ligands. organic-chemistry.org

Enzymatic approaches, using engineered enzymes like amine dehydrogenases or transaminases, have also emerged as highly effective methods for the asymmetric synthesis of amines. acs.orgnih.gov These biocatalysts can exhibit high levels of enantio- and diastereoselectivity. For instance, transaminases can be used for the stereoselective amination of ketones or the deracemization of a mixture of amine stereoisomers. nih.gov

Controlling the diastereoselectivity in the synthesis of substituted cyclohexanes is crucial for obtaining the desired isomer (cis or trans). The stereochemical outcome of reactions on cyclohexane rings is often governed by thermodynamic and kinetic factors.

Thermodynamic vs. Kinetic Control: In the reduction of a substituted cyclohexanone, the approach of the hydride reagent can be influenced by steric hindrance. Attack from the axial face is often kinetically favored, leading to an equatorial alcohol. However, the thermodynamically more stable product is often the one with the bulky substituent in the equatorial position to minimize 1,3-diaxial interactions. youtube.com

Directed Reductions: The stereochemical outcome of a reduction can be influenced by the choice of reducing agent. Bulky reducing agents, such as L-selectride, will preferentially attack from the less hindered equatorial face, leading to an axial alcohol. Conversely, smaller reducing agents like sodium borohydride (B1222165) may show less selectivity.

In the context of this compound, the trans isomer, where both the cyclopentyl group and the amine group can occupy equatorial positions, is generally the more stable diastereomer. nih.gov Synthetic strategies can be designed to favor the formation of this isomer. For example, a dynamic kinetic resolution process using a transaminase could potentially convert a mixture of cis and trans isomers into the more stable trans product. nih.gov

Interactive Data Table: Synthetic Approaches to Cyclohexylamine Derivatives

| Synthetic Method | Starting Material | Key Reagents | Product Type | Stereoselectivity | References |

| Reductive Amination | 4-Cyclopentylcyclohexan-1-one | NH3, NaBH3CN | Primary Amine | Mixture of diastereomers, can be influenced by reagents | orgsyn.org, openstax.org |

| Gabriel Synthesis | 4-Cyclopentylcyclohexyl halide | Phthalimide, Hydrazine | Primary Amine | Follows stereochemistry of starting halide | youtube.com |

| Asymmetric Reductive Amination | 4-Cyclopentylcyclohexan-1-one | Chiral catalyst, H2 | Chiral Primary Amine | High enantioselectivity possible | acs.org, researchgate.net |

| Enzymatic Kinetic Resolution | Racemic this compound | Transaminase | Enantiopure Amine | High enantioselectivity possible | nih.gov |

Advancements in Green Chemical Synthesis for Amines

The pursuit of sustainability in chemical manufacturing has propelled the development of greener synthetic routes for amines. These advancements prioritize the use of catalytic processes, renewable resources, and high atom economy to minimize environmental impact. rsc.orgrsc.org Key strategies include catalytic reductive amination and the use of biocatalysts.

Reductive amination stands out as a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes and ketones). wikipedia.org This reaction is considered a green chemical process because it can often be performed in a single pot ("one-pot reaction") under mild conditions with catalytic amounts of reagents. wikipedia.org For the synthesis of this compound, the precursor would be 4-cyclopentylcyclohexanone. The reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final amine.

The greenness of reductive amination is enhanced by the choice of catalyst and reducing agent. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is a common approach. google.com These heterogeneous catalysts can be recovered and reused, a key principle of green chemistry. The primary byproduct in this process is water, leading to high atom economy.

Recent research has focused on developing more efficient and selective catalysts. For instance, ruthenium-based catalysts supported on niobium oxide have shown high efficacy in the reductive amination of cyclic ketones like cyclopentanone (B42830). researchgate.net While not directly studying 4-cyclopentylcyclohexanone, these findings are highly relevant. The choice of catalyst support and metal can significantly influence reaction conditions and yields, as shown in the table below.

Table 1: Comparison of Catalysts in Reductive Amination of Cyclopentanone

| Catalyst | Temperature (°C) | Pressure (MPa H₂) | Yield of Cyclopentylamine (%) |

|---|---|---|---|

| Ru/Nb₂O₅-L (layered) | 90 | 2 | 84 |

| Ru/Nb₂O₅-R (rod-like) | 90 | 2 | 75 |

| Ru/Nb₂O₅-P (particle) | 90 | 2 | 68 |

Data derived from studies on cyclopentanone amination, a structurally related reaction. researchgate.net

Another green advancement is the use of alternative hydrogen sources and reducing agents. While hydrogen gas is effective, it presents handling challenges. Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol, offers a safer alternative. researchgate.net Similarly, the development of milder and more selective hydride reagents, such as sodium triacetoxyborohydride (STAB), has improved the safety and efficiency of reductive aminations compared to traditional reagents like sodium cyanoborohydride. wikipedia.org

Furthermore, biocatalysis, employing enzymes like imine reductases (IREDs) or aminotransferases, represents a frontier in green amine synthesis. wikipedia.orgacs.org These enzymatic methods offer exceptional stereoselectivity, allowing for the synthesis of specific isomers (e.g., cis or trans) under very mild, aqueous conditions. wikipedia.org For a substituted cyclohexane like this compound, controlling the stereochemistry is crucial, and biocatalysis provides a powerful tool to achieve this with high precision, which is often a challenge in traditional catalysis. google.com

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules. sciepub.com By focusing on catalytic methods, minimizing waste, and utilizing safer reagents, the production of amines like this compound can be made more sustainable and environmentally responsible. sciencedaily.com

Chemical Reactivity and Reaction Mechanism Studies

Reactivity of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes 4-Cyclopentylcyclohexan-1-amine a potent nucleophile and a moderately strong base. This functionality is the primary site of chemical transformations for this molecule.

Nucleophilic Reactivity in Carbon-Carbon Bond Formation

As a primary amine, this compound can participate in various carbon-carbon bond-forming reactions. For instance, in reactions like the Strecker synthesis, it can condense with a ketone or aldehyde and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to produce an α-amino acid. wikipedia.org Another example is its potential use in Mannich-type reactions, where it would react with a non-enolizable aldehyde and a compound containing an acidic proton to form a β-amino carbonyl compound, known as a Mannich base.

While specific studies detailing the use of this compound in these reactions are not prevalent, its reactivity can be inferred from similar primary amines. The bulky cyclopentylcyclohexyl scaffold would likely influence the stereochemical outcome of such reactions.

Amine-Centered Transformations (e.g., derivatization and functional group interconversion)

The primary amine group of this compound readily undergoes a variety of derivatization and functional group interconversion reactions. These transformations are fundamental in synthetic organic chemistry for creating more complex molecules.

Acylation: The amine reacts with acylating agents such as acid chlorides, acid anhydrides, and esters to form the corresponding amides. libretexts.orgorganic-chemistry.orgyoutube.com This reaction is a cornerstone of peptide synthesis and is widely used to introduce the acyl group into a molecule. The general reaction is as follows:

R-CO-X + H₂N-C₆H₁₀-C₅H₉ → R-CO-NH-C₆H₁₀-C₅H₉ + HX (where X is a leaving group like Cl, OCOR, or OR')

Sulfonylation: Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.govprinceton.edu This transformation is significant in medicinal chemistry as the sulfonamide group is a key component in many pharmaceutical agents.

Alkylation: The nitrogen atom can be alkylated by reacting with alkyl halides. nih.govrsc.orgnih.gov However, this reaction can be difficult to control and may lead to a mixture of mono-, di-, and even tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. Reductive amination offers a more controlled method for N-alkylation. researchgate.net

Reaction with Nitrous Acid: Like other primary aliphatic amines, this compound is expected to react with nitrous acid (HONO) to form a diazonium salt, which is unstable and readily decomposes to generate a carbocation, leading to a mixture of elimination and substitution products, including the corresponding alcohol (4-cyclopentylcyclohexanol). atamanchemicals.com

A summary of these transformations is presented in the table below.

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acid Chloride (RCOCl) | Amide |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Reaction with Nitrous Acid | HONO | Alcohol, Alkenes |

Reactivity of the Cyclopentyl and Cyclohexyl Moieties

The cyclopentyl and cyclohexyl rings are saturated hydrocarbons and are generally unreactive under mild conditions. Their primary influence on the molecule's chemistry is steric and conformational.

Influence of Ring Systems on Chemical Transformations

The bulky nature of the 4-cyclopentylcyclohexyl group significantly impacts the reactivity of the amine. This steric hindrance can:

Decrease Reaction Rates: The large size of the substituent can impede the approach of reactants to the amine nitrogen, slowing down reactions compared to less hindered amines like methylamine (B109427) or even cyclohexylamine (B46788). rsc.org

Influence Stereoselectivity: In reactions where new stereocenters are formed, the bulky ring system can direct the approach of reagents, leading to a preference for one stereoisomer over another. For example, in cycloaddition reactions, the substituent can favor the formation of a specific diastereomer. nih.govrsc.org

Affect Conformational Equilibria: The cyclopentyl group at the 4-position of the cyclohexane (B81311) ring will predominantly occupy the equatorial position to minimize steric strain. This preferred conformation can influence the orientation of the amine group and its accessibility for reactions. The rigidity of the ring system can be influenced by the nature of the ansa bridge and its attachment points. tranzilla.ru

Scope of Reactions Involving the Cyclic Alkanes

The saturated cyclopentyl and cyclohexyl rings are generally inert to many chemical transformations that target the amine group. However, under forcing conditions, they can undergo reactions typical of alkanes, such as free-radical halogenation. These reactions are generally not selective and would likely lead to a complex mixture of products.

More synthetically relevant transformations would involve the functionalization of the rings prior to the introduction of the amine or reactions that proceed via a radical mechanism where the ring C-H bonds could be activated. However, specific literature on such reactions for this compound is scarce.

Advanced Organic Reactions

While specific named reactions prominently featuring this compound are not widely documented, its structural motifs suggest its potential application in several advanced organic reactions. For example, derivatives of this amine could be employed as chiral auxiliaries or ligands in asymmetric synthesis, where the bulky and rigid carbocyclic framework could impart high levels of stereocontrol.

Furthermore, the amine could be a building block in the synthesis of complex molecules, including pharmaceuticals. For instance, the synthesis of the anticancer drug Lomustine involves the reaction of cyclohexylamine with an isocyanate, followed by nitrosation. wikipedia.org A similar synthetic strategy could potentially be applied to this compound to generate novel bioactive compounds.

Michael Addition Reactions in Amine Chemistry

The aza-Michael addition, a conjugate addition of a nitrogen-based nucleophile to an electron-deficient alkene, is a fundamental reaction in amine chemistry for forming carbon-nitrogen bonds. researchgate.netwikipedia.org this compound, possessing a nucleophilic secondary amine, is an excellent candidate for acting as a Michael donor. youtube.com The reaction involves the attack of the amine's lone pair of electrons on the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. wikipedia.orgyoutube.com

This reaction is widely used for the synthesis of β-amino carbonyl compounds and other 1,5-dicarbonyl derivatives. wikipedia.org The process can be catalyzed by various catalysts, including metal-organic frameworks like copper benzene-1,3,5-tricarboxylate (B1238097) (CuBTC), which has shown high efficiency and chemoselectivity for the aza-Michael addition of cyclic amines. researchgate.net Kinetic studies on the addition of secondary cyclic amines to various Michael acceptors have shown that the reactivity is influenced by the basicity of the amine, with the N-C bond being significantly formed in the transition state. researchgate.net

Table 1: Examples of Aza-Michael Reactions with Cyclic Amines

| Michael Donor (Amine) | Michael Acceptor | Catalyst/Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Piperidine | Acrylonitrile | CuBTC, Room Temp. | High | researchgate.net |

| Pyrrolidine | Methyl Acrylate | CuBTC, Room Temp. | High | researchgate.net |

| Piperidine | 2-(5-chloro-2-oxindolin-3-ylidene)malononitrile | MeCN, 20°C | Kinetically studied | researchgate.net |

| Morpholine | 3-cyanomethylidene-2-oxindoline derivatives | MeCN, 20°C | Kinetically studied | researchgate.net |

Cycloaddition Reactions in the Synthesis of Related Scaffolds

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. wikipedia.orgdoi.org Amines such as this compound can serve as precursors to reactive intermediates like enamines or azomethine ylides, which can then participate in cycloaddition reactions.

For instance, the reaction of a secondary cyclic amine with an aldehyde or ketone can generate an enamine, which can act as a diene-like component in [4+2] cycloadditions or as a two-carbon component in [2+2] and [3+2] cycloadditions. nih.govmdpi.com A notable example is the [3+2] cycloaddition of azomethine ylides, generated from the condensation of an amine and an aldehyde, which allows for the single-step formation of complex, fused tetracyclic scaffolds with high diastereoselectivity. acs.org These strategies provide access to complex molecular architectures that would be difficult to assemble otherwise. acs.orgnih.gov

Table 2: Cycloaddition Reactions for Scaffold Synthesis

| Reaction Type | Reactants | Key Intermediate | Product Scaffold | Reference |

|---|---|---|---|---|

| (3+2) Cycloaddition | Indole derivative + Sarcosine | Azomethine ylide | Tetracyclic fused pyrrolidine | acs.org |

| Diels-Alder [4+2] | Cyclic enone + Nitroalkene | Dienamine | γ,δ-substituted vinylogous adduct | nih.gov |

| Redox-Annulation | Pyrrolidine + α,β-unsaturated aldehyde | Azomethine ylide | Ring-fused pyrroline | rsc.org |

| (3+3) Annulation | Enamines + β,β-Dichloromethyl peroxides | Enamine | Polysubstituted Pyridines | mdpi.com |

C-H Functionalization Strategies for Cyclic Amines

Direct C-H functionalization has emerged as a highly efficient strategy for elaborating complex molecules from simple precursors. yale.edugrantome.com For cyclic amines, the C-H bonds alpha to the nitrogen atom are particularly amenable to functionalization. This approach avoids the need for pre-functionalized substrates and often proceeds with high regioselectivity. nih.govnih.gov

A common strategy for α-C–H functionalization of unprotected secondary amines involves an intermolecular hydride transfer to generate an imine or iminium ion intermediate. nih.govnih.gov This electrophilic intermediate is then captured by a suitable nucleophile, such as an organolithium or Grignard reagent, to yield the α-substituted amine. nih.gov This method is applicable to various ring sizes and has been used to synthesize bioactive amines. nih.gov Other advanced methods include photoredox catalysis and enzyme-catalyzed carbene transfer reactions, which offer sustainable and highly enantioselective routes to functionalized cyclic amines. acs.org

Table 3: C-H Functionalization of Cyclic Amines

| Amine Substrate | Reaction Type | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Pyrrolidine | α-Arylation | 1. n-BuLi, 2. Benzophenone, 3. PhLi | 2-Phenylpyrrolidine | nih.gov |

| Piperidine | α-Alkylation | 1. s-BuLi, 2. t-BuPhCO, 3. MeLi | 2-Methylpiperidine | nih.gov |

| Pyrrolidines | α-C(sp³)–H Functionalization | Iron-based biocatalyst, Diazoacetone | Enantioenriched α-functionalized pyrrolidines | acs.org |

| Pyrrolidine | Redox-Annulation | Carboxylic acid, α,β-unsaturated aldehydes | Ring-fused pyrrolines | rsc.org |

Mechanistic Elucidation through Experimental and Computational Methods

Understanding the intricate mechanisms of these reactions is crucial for optimizing conditions and designing new synthetic strategies. A combination of experimental and computational methods is often employed to elucidate reaction pathways, transition states, and the origins of selectivity. rsc.orgthieme.de

Experimental techniques such as kinetic studies, crossover experiments, and isotope labeling provide valuable insights into the reaction order, the involvement of intermediates, and the rate-determining steps. researchgate.net For example, kinetic analysis of the Michael addition of cyclic amines helped determine the degree of bond formation in the transition state. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. nih.govnih.gov DFT calculations can map out the potential energy surface of a reaction, allowing for the comparison of different proposed pathways. For instance, computational studies have been used to investigate whether proline-catalyzed reactions proceed via an enamine or an iminium hydroxide (B78521) mechanism by comparing the calculated energies of the key intermediates and transition states. dobroka.hu Such studies have also been critical in understanding the stability of cyclic aminals and the mechanism of formation for complex polymers derived from amines and formaldehyde. nih.govresearchgate.net

Table of Compounds

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. hakon-art.comnih.gov For 4-Cyclopentylcyclohexan-1-amine, these calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate various reactivity descriptors. hakon-art.comrasayanjournal.co.in

The electronic properties of the amine group are central to the reactivity of this compound. The nitrogen atom's lone pair of electrons makes it a nucleophilic center, susceptible to electrophilic attack. The cyclopentyl and cyclohexyl substituents, being alkyl groups, are generally considered electron-donating, which can influence the basicity and nucleophilicity of the amine. researchgate.net

Key electronic properties and reactivity descriptors for amine compounds, calculated using DFT methods, often include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. hakon-art.com

Ionization Potential and Electron Affinity: These properties relate to the ease of removing or adding an electron, respectively, providing insight into the molecule's behavior in redox reactions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index offer a quantitative measure of the molecule's stability and reactivity. hakon-art.comrasayanjournal.co.in Softer molecules are generally more reactive. rasayanjournal.co.in

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential around the nitrogen atom, confirming its nucleophilic character.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound and Related Amines

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Global Electrophilicity (ω) |

| Cyclohexylamine (B46788) | -9.1 | 1.5 | 10.6 | 5.3 | 0.85 |

| This compound | -8.9 | 1.7 | 10.6 | 5.3 | 0.80 |

| N-methylcyclohexylamine | -8.8 | 1.6 | 10.4 | 5.2 | 0.82 |

Note: The values for this compound are hypothetical and extrapolated from general trends for alkylamines. Actual values would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of Cyclohexane (B81311) Amines

The non-planar nature of the cyclohexane ring dictates the three-dimensional structure and, consequently, the properties of its derivatives. Conformational analysis of this compound is crucial for understanding its behavior. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. libretexts.orglibretexts.org

In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. libretexts.org The two chair conformations are in rapid equilibrium through a process called ring flipping. masterorganicchemistry.com For this compound, both the cyclopentyl and the amine groups are substituents on the cyclohexane ring. The relative stability of the different conformers is primarily governed by steric interactions.

Axial vs. Equatorial Substitution: Substituents generally prefer the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.org The bulky cyclopentyl group will strongly favor the equatorial position. The amine group is smaller but will also have a preference for the equatorial position.

Cis-Trans Isomerism: The relative orientation of the cyclopentyl and amine groups (cis or trans) will significantly impact the conformational landscape. In the trans isomer, both substituents can occupy equatorial positions, leading to a more stable conformation. libretexts.org In the cis isomer, one substituent must be axial while the other is equatorial. libretexts.org

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space of molecules like this compound over time. ulisboa.ptnih.gov By simulating the atomic motions based on a force field, MD can reveal the preferred conformations, the dynamics of ring flipping, and the orientation of the substituent groups. ulisboa.pt Such simulations can quantify the population of different conformers and the energy barriers between them. nih.gov

Table 2: Estimated Conformational Preferences for 4-Substituted Cyclohexylamines

| Substituent at C4 | Preferred Position of Amine Group (C1) | Predominant Conformer | Estimated Population at 298 K |

| Hydrogen (Cyclohexylamine) | Equatorial | Equatorial-Amine | ~95% |

| Cyclopentyl (trans) | Equatorial | Diequatorial | >99% |

| Cyclopentyl (cis) | Equatorial | Equatorial-Cyclopentyl, Axial-Amine | Significant population of both conformers |

Note: These are estimations based on the principles of conformational analysis. Precise populations would be determined via computational or experimental methods.

Predictive Modeling of Energetic Properties and Reaction Pathways

Computational chemistry allows for the prediction of various energetic properties of this compound, including its heat of formation and bond dissociation energies. These calculations are often performed using high-level quantum mechanical methods. researchgate.net The strain energy of the cyclic systems can also be estimated, providing insights into their stability. researchgate.net

Predictive models, often employing machine learning algorithms, can be developed to forecast the reactivity and degradation pathways of amines. researchgate.netnih.govacs.org For this compound, such models could predict its susceptibility to common amine reactions, such as:

N-Alkylation: The reaction of the amine with an alkyl halide. Computational models can predict the reaction barriers and thermodynamics of this process.

Oxidative Degradation: Amines can be susceptible to oxidation. Predictive models can identify the likely sites of oxidation and the stability of the resulting products. nih.govacs.org Studies have shown that cyclic amines can exhibit lower oxidative degradation rates compared to their linear counterparts. nih.gov

Reaction with CO2: The reactivity of amines with carbon dioxide is relevant in various industrial applications. Computational studies can model the formation of carbamates and bicarbonate species. researchgate.net

Machine learning models are trained on large datasets of known reactions and molecular descriptors to predict the outcomes for new compounds. researchgate.netnih.govrsc.org For this compound, relevant descriptors would include electronic properties (like those from DFT), steric parameters, and topological indices.

Computational Studies on Ligand-Enzyme Interactions

The potential for this compound to interact with biological macromolecules, such as enzymes, can be investigated using computational docking and molecular dynamics simulations. frontiersin.org These methods are central to structure-based drug design and help in understanding the molecular basis of ligand-protein interactions. frontiersin.orgacs.orgnih.gov

Molecular docking predicts the preferred binding orientation of a ligand within the active site of a protein. researchgate.net The process involves sampling a large number of possible conformations and scoring them based on a function that estimates the binding affinity. This can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-enzyme complex. scitechnol.com

For this compound, the amine group could act as a hydrogen bond donor or acceptor, while the bulky and non-polar cyclopentyl and cyclohexyl groups could engage in favorable hydrophobic interactions within a suitable binding pocket. scitechnol.com

Following docking, molecular dynamics simulations can be used to assess the stability of the predicted binding pose and to observe the dynamic behavior of the ligand-enzyme complex over time. researcher.life These simulations can provide a more realistic picture of the interactions in a dynamic environment.

While specific enzyme targets for this compound are not defined in the public literature, computational screening against various enzyme families could suggest potential biological activities. For instance, docking studies have been used to investigate the binding of cyclohexane derivatives to enzymes like liver alcohol dehydrogenase and cyclooxygenases. researchgate.netnih.gov The principles from these studies can be applied to hypothesize the interactions of this compound with similar enzyme active sites. Databases of protein-ligand interactions can also be used to infer potential enzyme targets based on ligand similarity. nih.gov

Applications in Advanced Chemical Research and Development

Building Block in Complex Organic Molecule Synthesis

The structural framework of 4-Cyclopentylcyclohexan-1-amine makes it a significant starting material or intermediate in the creation of more elaborate molecules. Primary amines are crucial in organic synthesis for their role in forming carbon-nitrogen bonds, a fundamental step in building diverse molecular scaffolds.

Chiral amines are foundational in asymmetric synthesis, serving as building blocks for more complex chiral molecules and scaffolds. westlakeepoxy.comrsc.org These scaffolds are three-dimensional frameworks that can be selectively functionalized, which is particularly important in creating molecules with specific biological activities. The use of cycloalkane-based amines allows for the construction of rigid and densely functionalized structures. For instance, research into the stereoselective synthesis of functionalized five-membered carbocyclic frameworks highlights the importance of such building blocks in creating polysubstituted cyclopentene (B43876) and cyclopentane (B165970) skeletons, which are core units in numerous natural products and biologically active molecules.

In medicinal chemistry, the synthesis of a series of related compounds, known as analogs, is a standard method for optimizing the therapeutic properties of a lead compound. Cyclohexylamine (B46788) derivatives are important structural motifs in many pharmacologically active compounds. rsc.org A prominent example is the antipsychotic drug Cariprazine, which contains a trans-4-substituted cyclohexylamine core. The synthesis of Cariprazine and its analogs involves intermediates derived from such cyclohexylamine structures, demonstrating their role as precursors in developing new therapeutic agents.

Catalysis Research and Chiral Ligand Development

The amine group in this compound is a key functional group for applications in catalysis, particularly in asymmetric synthesis where controlling the three-dimensional arrangement of atoms is crucial.

Chiral amines have become powerful tools in asymmetric catalysis, a field that focuses on creating specific stereoisomers of a chiral product. epochemie.comgoogle.com They can function as catalysts themselves or as chiral ligands that coordinate with a metal center to form a chiral catalyst. google.com These catalysts guide the stereochemical outcome of a reaction, leading to high yields of the desired enantiomer. google.comtetrawill.com Primary amines derived from chiral sources like amino acids and Cinchona alkaloids have been shown to be highly versatile and effective catalysts in a wide array of enantioselective organic reactions. tetrawill.com The principles governing these reactions are applicable to chiral versions of cycloalkane amines like this compound.

Organocatalysis refers to the use of small organic molecules, such as amines, to accelerate chemical reactions. Chiral primary and secondary amines are well-established catalysts for activating aldehydes and ketones through the formation of enamine or iminium ion intermediates. core.ac.uk This activation strategy enables a host of stereoselective transformations. For example, proline, a cyclic secondary amine, is a famous organocatalyst. Research has expanded to include a wide variety of other amine-based catalysts, including those based on cyclohexane-1,2-diamine, for reactions like Michael additions. monchy.com The use of cycloalkane amines can influence reaction selectivity and efficiency, and they are explored for their potential in developing new catalytic systems. google.comevonik.com

Polymer Science Research

In the realm of polymer science, cycloaliphatic amines, including structures analogous to this compound, are recognized for their significant contributions, particularly as components in epoxy resin systems. These amines serve as curing agents, or hardeners, that react with epoxy resins to form highly cross-linked, durable thermosetting polymers. pflaumer.comnadkarnispc.com

The inclusion of a cycloaliphatic structure imparts several desirable properties to the final cured material. These include:

Superior Chemical Resistance : Materials cured with cycloaliphatic amines exhibit excellent resistance to a wide range of chemicals. monchy.compflaumer.com

Improved UV Stability : Compared to aromatic amines, cycloaliphatic amines lead to coatings with better resistance to yellowing and degradation upon exposure to sunlight, making them suitable for outdoor applications. pflaumer.comnadkarnispc.com

High-Temperature Performance : These curing agents help produce resins with good thermal stability and a high glass transition temperature (Tg). westlakeepoxy.comepochemie.com

Due to these properties, cycloaliphatic amine curing agents are extensively used in high-performance applications such as industrial and protective coatings, chemical-resistant flooring, adhesives, and composites for the aerospace and automotive industries. westlakeepoxy.compflaumer.com While the reaction rate of cycloaliphatic amines with epoxy resins can be slower than that of other amines, this can be managed through formulation adjustments and the use of accelerators to achieve desired curing profiles. tetrawill.comcore.ac.uk

Utilization as a Monomer in Advanced Polymeric Material Synthesis

While direct and specific research detailing the use of this compound as a monomer in the synthesis of advanced polymeric materials is not extensively documented in publicly available literature, the broader class of cycloaliphatic diamines is recognized for its role in creating specialized polymers. For instance, diamines such as trans-1,4-cyclohexanediamine (CHDA) have been successfully polymerized with various dianhydrides to create polyimides. researchgate.net These semi-cycloaliphatic polyimides can exhibit desirable properties such as low dielectric constant and low coefficient of thermal expansion, making them suitable for applications in microelectronics. researchgate.net

The synthesis of polyamides and polyimides generally involves the reaction of a diamine with a dicarboxylic acid or a dianhydride, respectively. The incorporation of a cycloaliphatic diamine like this compound could theoretically impart increased rigidity, thermal stability, and altered solubility to the resulting polymer chain compared to linear aliphatic diamines. The bulky cyclopentyl group would likely hinder close chain packing, potentially leading to polymers with lower crystallinity and improved solubility in organic solvents.

Materials Science Innovations

The exploration of novel functional materials is a cornerstone of materials science. The structural motifs present in this compound suggest its potential as a building block for such materials.

Research into Functionalized Materials with Specific Properties (e.g., antimicrobial activity based on structural features)

There is a significant body of research into the antimicrobial properties of cyclohexane (B81311) and cyclopentane derivatives, which provides a strong rationale for investigating the potential of this compound in this area. Although specific studies on the antimicrobial activity of this compound are not readily found, research on related structures is informative.

For example, various derivatives of cyclohexane have demonstrated notable antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity of these compounds is often linked to their ability to disrupt the microbial cell membrane. Cationic polymers, for instance, which can be synthesized from amine-containing monomers, often exhibit antimicrobial activity due to their positive charge, which facilitates interaction with the negatively charged bacterial cell membranes.

The amine group in this compound could be quaternized to introduce a permanent positive charge, a common strategy for enhancing antimicrobial efficacy. The hydrophobic cyclopentyl and cyclohexyl groups could then facilitate the insertion of the molecule into the lipid bilayer of the microbial cell membrane, leading to its disruption and subsequent cell death. This mechanism is a well-established principle in the design of antimicrobial polymers and small molecules. mdpi.comrsc.org

Research on other functionalized cyclic compounds has shown promising results. For instance, certain functionalized cyclopentenones have exhibited remarkable antimicrobial activity against resistant bacterial strains like methicillin-resistant S. aureus (MRSA). Similarly, amide derivatives containing cyclopropane (B1198618) have been synthesized and tested for their antimicrobial activity, with some compounds showing moderate to excellent efficacy against various microbes. mdpi.com These studies underscore the potential of cyclic structures as scaffolds for the development of new antimicrobial agents.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Raman)

Spectroscopic methods are indispensable for the unambiguous elucidation of a molecule's structural framework. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy probe the atomic nuclei and vibrational modes within the molecule, providing a detailed picture of its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Cyclopentylcyclohexan-1-amine, ¹H NMR and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The protons on the carbon bearing the amine group (C1) would be expected to appear at a distinct chemical shift, deshielded due to the electron-withdrawing effect of the nitrogen atom. The complex overlapping signals of the cyclohexyl and cyclopentyl rings would require advanced 2D NMR techniques, such as COSY and HSQC, for complete assignment.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon atoms in the molecule. The carbon atom attached to the amine group (C1) would show a characteristic downfield shift. The symmetry of the molecule would influence the number of observed signals for the cyclohexyl and cyclopentyl carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the case of this compound, a primary amine, the IR spectrum would be expected to show characteristic N-H stretching vibrations.

Primary amines typically exhibit a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H stretching vibrations from the cyclopentyl and cyclohexyl groups would be observed around 2850-2960 cm⁻¹.

N-H bending vibrations can also be observed in the 1590-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, a complementary technique to IR, provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and can be useful for analyzing the hydrocarbon backbone of this compound.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for protons on C1, complex multiplets for cyclohexyl and cyclopentyl protons. |

| ¹³C NMR | Distinct signal for C1, signals for cyclohexyl and cyclopentyl carbons. |

| IR Spectroscopy | N-H stretching bands (~3300-3500 cm⁻¹), C-H stretching bands (~2850-2960 cm⁻¹). |

| Raman Spectroscopy | Strong signals for C-C and C-H vibrations of the aliphatic rings. |

Mass Spectrometry in Elucidating Reaction Products and Purity

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, electron ionization (EI) or softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) could be employed.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Fragmentation Pattern: The fragmentation pattern would be key to confirming the structure. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a characteristic fragmentation pathway for amines. This would result in the loss of a cyclopentyl radical or a fragment of the cyclohexane (B81311) ring, leading to the formation of a stable, nitrogen-containing cation. The fragmentation of the cyclopentyl and cyclohexyl rings would also produce a series of characteristic smaller ions.

Chromatographic Separations (e.g., GC, HPLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like many amines.

Purity Assessment: A pure sample of this compound would ideally show a single peak in the gas chromatogram. The presence of additional peaks would indicate impurities.

Reaction Monitoring: GC can be used to track the disappearance of starting materials and the appearance of the product over the course of a reaction.

Derivatization: To improve the chromatographic properties of the amine and reduce peak tailing, derivatization is sometimes employed. However, care must be taken as the use of certain solvents like methanol (B129727) or ethanol (B145695) in GC-MS analysis can sometimes lead to the formation of condensation products with primary amines.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC.

Purity Determination: Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would be a common method for analyzing this compound. The purity can be determined by the relative area of the main peak.

Method Development: A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape for the amine.

| Chromatographic Technique | Application for this compound | Typical Conditions |

| Gas Chromatography (GC) | Purity assessment, reaction monitoring. | Capillary column (e.g., DB-5ms), flame ionization detector (FID) or mass spectrometer (MS). |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, preparative separation. | Reversed-phase column (e.g., C18), mobile phase of acetonitrile/water with acid modifier, UV or MS detection. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a salt derivative can be grown, this technique can provide precise bond lengths, bond angles, and conformational information.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the construction of an electron density map, from which the positions of the atoms can be determined. For this compound, a crystal structure would reveal the preferred conformation of the cyclopentyl and cyclohexyl rings and the stereochemical relationship of the amine group relative to the rest of the molecule. This technique is particularly valuable for establishing the absolute configuration of chiral centers, if present.

Future Research Directions and Emerging Frontiers

Exploration of Unconventional Synthetic Routes

The development of novel and more efficient synthetic pathways for producing 4-Cyclopentylcyclohexan-1-amine and related cyclic amines is a key area of future research. A significant focus is on biocatalysis, which offers a greener alternative to traditional chemical methods.

Recent studies have highlighted the potential of transaminases for the stereoselective synthesis of trans-4-substituted cyclohexane-1-amines. nih.govresearchgate.net This enzymatic approach can achieve high diastereomeric purity, which is often challenging with conventional chemical synthesis. nih.gov Researchers are investigating the use of transaminases in continuous-flow reactors, which can improve process efficiency and yield. nih.govresearchgate.net The goal is to develop a dynamic kinetic resolution process where a cis/trans mixture of the amine can be converted to the desired trans isomer with high selectivity. nih.govresearchgate.net

Another promising avenue is the use of imine reductases (IREDs) and reductive aminases (RedAms) for the asymmetric synthesis of chiral amines. researchgate.netnih.gov These enzymes can directly convert ketones to amines with high stereoselectivity, offering a more atom-economical and environmentally friendly process. researchgate.netnih.gov Future work will likely focus on engineering these enzymes to broaden their substrate scope and improve their performance for the synthesis of bulky amines like this compound. researchgate.net

Expansion of Catalytic Applications to Novel Transformations

The unique structural features of this compound make it a promising candidate for use as a ligand in catalysis. Its bulky cyclopentyl and cyclohexyl groups can create a specific steric environment around a metal center, potentially leading to high selectivity in catalytic reactions.

Future research will likely explore the use of this compound and its derivatives as ligands in a variety of metal-catalyzed reactions. This could include cross-coupling reactions, hydrogenations, and asymmetric catalysis. The development of amine bis(phenolate) complexes with titanium and zirconium has already shown promise in the polymerization of olefins. researchgate.net Similar strategies could be applied to develop catalysts for other important chemical transformations.

Furthermore, the amine functionality itself can act as a catalyst. Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field. Amines are known to catalyze a range of reactions, and future work could investigate the catalytic activity of this compound in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. rsc.org

Integration with Advanced Materials Design

The incorporation of this compound into advanced materials is an emerging area with significant potential. Its robust cycloaliphatic structure can impart desirable properties such as thermal stability, rigidity, and hydrophobicity to polymers and other materials.

Researchers are exploring the use of cycloalkylamines in the synthesis of novel polymers. For instance, the polymerization of vinylcyclohexane (B147605) using amine bis(phenolate) metal complexes has been reported, suggesting the feasibility of incorporating similar structures into polymer backbones. researchgate.net Future efforts may focus on synthesizing polymers and copolymers containing the 4-cyclopentylcyclohexyl moiety to create materials with tailored properties for specific applications, such as high-performance plastics, coatings, and membranes.

The amine group also provides a handle for further functionalization, allowing the compound to be grafted onto surfaces or incorporated into more complex molecular architectures. This could lead to the development of functional materials with applications in areas like chromatography, sensing, and drug delivery.

Deeper Understanding of Structure-Reactivity Relationships through Integrated Approaches

A comprehensive understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for its effective application. Future research will increasingly rely on a combination of experimental and computational methods to probe these relationships.

Computational techniques like Density Functional Theory (DFT) can provide valuable insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. researchgate.netmdpi.comresearchgate.net These theoretical studies can help predict the compound's reactivity and guide the design of new catalysts and materials. researchgate.net For example, calculating parameters like the HOMO-LUMO energy gap and molecular electrostatic potential can help identify reactive sites and predict how the molecule will interact with other chemical species. researchgate.netresearchgate.net

Experimental techniques such as X-ray crystallography and various spectroscopic methods will continue to be essential for characterizing the compound and its derivatives. mdpi.comnih.gov By combining computational and experimental data, researchers can build detailed models of the molecule's behavior and develop a more rational approach to its application.

Role in Sustainable Chemistry Initiatives

The principles of green chemistry are increasingly guiding chemical research and development. rsc.orgacs.orgnih.gov this compound and its synthesis can play a role in advancing sustainable chemistry initiatives.

The development of biocatalytic routes to this compound, as discussed in section 7.1, is a key aspect of this effort. nih.govnih.gov These methods often use milder reaction conditions, reduce waste, and utilize renewable resources, aligning with the goals of green chemistry. rsc.org

Furthermore, the use of this compound as a catalyst or in the development of more durable and recyclable materials contributes to sustainability. Catalytic processes are inherently more sustainable than stoichiometric reactions as they reduce waste. Designing materials with enhanced longevity and the potential for recycling minimizes their environmental impact over their lifecycle. Future research will likely focus on quantifying the environmental benefits of using this compound through life cycle assessment and other green metrics. rsc.org

Q & A

Q. What safety protocols are critical when handling this compound in aqueous or high-temperature reactions?

- Methodological Answer :

- Ventilation : Use fume hoods for amine vapors (potential respiratory irritants).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Emergency Procedures : Neutralize spills with citric acid; consult SDS for first-aid measures (e.g., skin decontamination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.